
3-(4-isopropoxyphenyl)-1-methyl-2,5-pyrrolidinedione
Descripción general
Descripción
3-(4-isopropoxyphenyl)-1-methyl-2,5-pyrrolidinedione, also known as levetiracetam, is a widely used antiepileptic drug. It was first approved by the US Food and Drug Administration in 1999 for the treatment of partial seizures in adults with epilepsy. Since then, it has been used for the treatment of various types of seizures and other neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 3-(4-isopropoxyphenyl)-1-methyl-2,5-pyrrolidinedionem is not fully understood. However, it is believed to act by binding to a specific protein, called synaptic vesicle protein 2A (SV2A), which is involved in the release of neurotransmitters. By binding to SV2A, 3-(4-isopropoxyphenyl)-1-methyl-2,5-pyrrolidinedionem may modulate the release of neurotransmitters, leading to a reduction in the occurrence of seizures.
Biochemical and Physiological Effects:
Levetiracetam has been shown to have minimal effects on other neurotransmitter systems, such as GABA and glutamate. It also does not interact with other antiepileptic drugs, making it a useful adjunctive therapy for patients with refractory epilepsy. In addition, 3-(4-isopropoxyphenyl)-1-methyl-2,5-pyrrolidinedionem has a favorable pharmacokinetic profile, with a half-life of around 6-8 hours and minimal drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Levetiracetam has several advantages for use in lab experiments. It has a well-established safety profile and is readily available for purchase. In addition, it has been extensively studied for its antiepileptic properties, making it a useful tool for investigating the mechanisms of epilepsy and other neurological disorders. However, one limitation of 3-(4-isopropoxyphenyl)-1-methyl-2,5-pyrrolidinedionem is that it may not be effective in all types of seizures, and its mechanism of action is not fully understood.
Direcciones Futuras
For the study of 3-(4-isopropoxyphenyl)-1-methyl-2,5-pyrrolidinedionem include the development of new formulations or delivery methods, investigation of its potential use in other neurological disorders, and further elucidation of its mechanism of action.
Aplicaciones Científicas De Investigación
Levetiracetam has been extensively studied for its antiepileptic properties. It has been shown to be effective in the treatment of various types of seizures, including partial seizures, myoclonic seizures, and generalized tonic-clonic seizures. In addition to its antiepileptic properties, 3-(4-isopropoxyphenyl)-1-methyl-2,5-pyrrolidinedionem has also been studied for its potential use in the treatment of other neurological disorders, such as migraine, neuropathic pain, and anxiety disorders.
Propiedades
IUPAC Name |
1-methyl-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)18-11-6-4-10(5-7-11)12-8-13(16)15(3)14(12)17/h4-7,9,12H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIJJCJEHWLTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640747 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-ethyl-1,4-diazepan-1-yl)carbonyl]-8-methyl-2-(1H-pyrazol-4-yl)quinoline](/img/structure/B3830560.png)

![{2-[2,2-dimethyl-4-(2-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}amine hydrochloride](/img/structure/B3830566.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-hydroxy-3-(4-morpholinyl)propanamide hydrochloride](/img/structure/B3830569.png)
![2-(8-hexyl-8-methyl-3-oxohexahydro-7H-[1,3]thiazolo[3,2-a]pyrazin-7-yl)acetohydrazide](/img/structure/B3830576.png)
![2-[(2-hydroxyethyl)amino]-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3830583.png)
![5-[4-(pentyloxy)phenyl]-5-phenyl-2,4-imidazolidinedione](/img/structure/B3830591.png)




